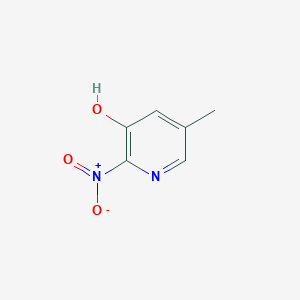

5-Methyl-2-nitropyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(9)6(7-3-4)8(10)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESHDHSFWWFFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617777 | |

| Record name | 5-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-88-8 | |

| Record name | 5-Methyl-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Nitropyridin 3 Ol

Synthetic Pathways to 5-Methyl-2-nitropyridin-3-ol and its Precursors

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and functionalization of the pyridine (B92270) ring. These methods often begin with simpler pyridine or methylated pyridine precursors, which are then elaborated through nitration and other chemical transformations.

Synthetic Routes from Pyridine or Methylated Pyridine Derivatives

The synthesis of nitropyridine derivatives often starts with appropriately substituted pyridine or picoline (methylpyridine) molecules. For instance, the nitration of 2-diethylamino-5-methylpyridine using a mixture of nitric acid and sulfuric acid serves as a foundational method for introducing a nitro group onto a methylated pyridine ring. nanobioletters.com In a specific study, this reaction was optimized by controlling the molar ratios of the reagents and the temperature to maximize the yield of the desired nitro-substituted product. nanobioletters.com

Another common strategy involves the use of a malonate ester with a nitropyridine precursor. For example, 2-methyl-5-nitropyridine (B155877) can be synthesized from diethyl (5-nitropyridin-2-yl)malonate by hydrolysis with sulfuric acid, followed by neutralization. chemicalbook.com This multi-step sequence demonstrates how a methylated nitropyridine can be generated from a more complex intermediate. chemicalbook.com

Preparation via Nitration Reactions

Direct nitration is a primary method for introducing a nitro group onto the pyridine ring, a critical step in forming this compound and its precursors. The conditions for these reactions must be carefully controlled due to the electron-deficient nature of the pyridine ring, which typically makes electrophilic substitution challenging. nanobioletters.com

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. nanobioletters.com For example, 2-chloro-6-methylpyridine (B94459) can be nitrated at the 3-position using this acid mixture under controlled temperatures. Similarly, the nitration of 3-fluoropyridin-2-ol with concentrated sulfuric and nitric acids at 0°C yields 3-fluoro-5-nitropyridin-2-ol (B1531953). nih.gov

To overcome the challenges of nitrating pyridines, alternative methods have been developed. One such method involves using nitric acid in trifluoroacetic anhydride, which can generate dinitrogen pentoxide in situ. scribd.com This approach has been shown to produce 3-nitropyridines in yields ranging from 10-83% and can be more effective than using pre-formed dinitrogen pentoxide. scribd.com The nitration of m-cresol (B1676322) derivatives, while involving a benzene (B151609) ring, provides a parallel strategy where sulfonation is used to direct the subsequent nitration before hydrolysis, a technique that could be conceptually applied to pyridine systems. google.com

It is important to note that the nitration of substituted pyridines can lead to a mixture of isomers. For instance, the nitration of 2-aminopyridine (B139424) yields primarily 2-amino-5-nitropyridine (B18323), with 2-amino-3-nitropyridine (B1266227) being a minor product, making separation difficult. orgsyn.org

Synthesis from Aminopyridine Precursors

A versatile route to pyridinols involves the use of aminopyridine precursors, which can be converted to the desired hydroxyl group. A key intermediate for the target compound is 2-Methyl-5-nitropyridin-3-amine. lookchem.com The synthesis of this precursor can be achieved by the nitration of 3-Methyl-pyridin-2-ylamine with fuming nitric acid in concentrated sulfuric acid. chemicalbook.com

The general strategy involves:

Nitration of an aminopyridine : An amino-substituted pyridine is nitrated to introduce the nitro group. For example, 4-chloro-2-aminopyridine can be nitrated to form 4-chloro-2-amino-3-nitropyridine. google.com

Conversion of the amino group : The amino group of the resulting amino-nitropyridine is then transformed into a hydroxyl group.

The most common method for converting an aromatic amino group to a hydroxyl group is through a diazotization reaction followed by hydrolysis. This two-step process is widely applied in the synthesis of nitropyridinols. google.com

The procedure typically involves treating the amino-nitropyridine with sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C) to form a diazonium salt. google.com This intermediate is then heated in the aqueous solution (hydrolysis) to replace the diazonium group with a hydroxyl group. google.com For example, 4-chloro-2-amino-3-nitropyridine undergoes diazotization and subsequent hydrolysis at 60–80°C to yield 4-chloro-3-nitropyridine-2-ol. google.com This approach is a cornerstone for producing various hydroxylated nitropyridine derivatives from readily available amino precursors.

Alternative Synthetic Protocols

Beyond classical chemical synthesis, biocatalytic methods offer an alternative route to hydroxylated pyridine derivatives. Whole cells of the bacterium Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate various pyridine derivatives. researchgate.netnih.gov This biocatalyst can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.netnih.gov Specifically, the biotransformation of 4-methyl-3-nitro-pyridin-2-amine using the fungus Cunninghamella elegans has been shown to produce 6-amino-4-methyl-5-nitropyridin-3-ol, among other products, highlighting the potential of microbial systems for the oxyfunctionalization of the pyridine ring. nih.gov

Another alternative approach involves the ring transformation of other heterocyclic compounds. For instance, 3-alkylated/arylated 5-nitropyridines can be synthesized from the three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium (B1175870) acetate. researchgate.net

Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group, the nitro group, and the pyridine ring itself. These sites allow for a range of derivatization strategies.

The nitro group is a versatile functional group that can undergo several transformations. A primary reaction is its reduction to an amino group using agents like hydrogen gas with a palladium catalyst. This transformation is crucial for synthesizing compounds like 2-amino-5-methylpyridin-3-ol, which can serve as a precursor for further derivatization. jst.go.jp

The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution . Halogen atoms on similar nitropyridine rings can be readily displaced by nucleophiles. For example, the chlorine atom in 2-chloro-6-methyl-3-nitropyridine (B1586791) can be substituted by various nucleophiles. Likewise, 2-chloro-5-nitropyridine (B43025) is a common substrate for nucleophilic substitution with amines or other nucleophiles to create a diverse array of derivatives. researchgate.net

The hydroxyl group can undergo reactions typical of phenols, such as O-alkylation or O-acylation . For instance, the methylation of 2-hydroxy-3-nitropyridine (B160883) can yield either 2-methoxy-3-nitropyridine (B1295690) or N-methyl-3-nitro-2-pyridone, depending on the reaction conditions. cdnsciencepub.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of pyridine chemistry, and this compound is no exception. The electron-withdrawing nature of the nitro group activates the pyridine ring towards attack by nucleophiles. abertay.ac.uk

Halogen Exchange Studies

Halogen exchange reactions are a common strategy to introduce different functionalities onto the pyridine ring. For instance, the hydroxyl group of pyridin-3-ol derivatives can be converted to a halogen. In a related compound, 2-hydroxy-5-methyl-3-nitropyridine (B188116), treatment with phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) leads to the formation of 2-bromo-5-methyl-3-nitropyridine. chemicalbook.com Similarly, the conversion of hydroxyl groups to chloro groups can be achieved using reagents like phosphorus oxychloride (POCl₃). rsc.org

Reactions with Amines

The activated pyridine ring of nitropyridine derivatives readily reacts with various amines. For example, 2-chloro-5-nitropyridine reacts with morpholine (B109124) at room temperature. nih.gov Similarly, 2-aryloxy-5-nitropyridine derivatives undergo dearylation when treated with amines such as piperidine, morpholine, and aniline, yielding 2-amino-5-nitropyridine derivatives. isca.me These reactions highlight the susceptibility of the carbon atom at the 2-position to nucleophilic attack by amines, a reaction pathway that is also applicable to this compound derivatives.

Formation of Chloro-derivatives

The hydroxyl group of this compound can be converted to a chloro group, a more versatile leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃). For instance, 3-fluoro-5-nitropyridin-2-ol is converted to 2-chloro-3-fluoro-5-nitropyridine (B1393277) using POCl₃ and PCl₅. nih.gov Similarly, 4-chloro-3-nitropyridin-2-ol is converted to 2,4-dichloro-3-nitropyridine (B57353) using POCl₃. google.com This general methodology can be applied to synthesize the corresponding chloro-derivative of this compound, which can then be used in further synthetic steps. For example, the resulting 2-chloro-5-methyl-3-nitropyridine (B188117) can undergo nucleophilic substitution with various nucleophiles. nih.gov

Oxidation Reactions

The substituents on the this compound ring can undergo oxidation to introduce new functional groups.

Biocatalytic Oxyfunctionalization

Biocatalytic methods offer a green and selective alternative for the oxidation of pyridine derivatives. Whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have been shown to hydroxylate various pyridin-2-ones and pyridin-2-amines at the 5-position. researchgate.netnih.gov While direct studies on this compound may be limited, related research on other pyridine derivatives suggests the potential for enzymatic hydroxylation. For instance, the fungus Cunninghamella elegans can oxidize 4-methyl-3-nitro-pyridin-2-amine to a mixture of products, including 6-amino-4-methyl-5-nitropyridin-3-ol, demonstrating that both aromatic and aliphatic positions can be oxidized. nih.gov Another study reported the catalytic oxidation of catechol to o-quinone using a manganese complex with a ligand derived from a nitropyridine structure. researchgate.net

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, which significantly alters the electronic properties of the pyridine ring and opens up new avenues for functionalization. This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or the use of metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com For example, the reduction of 2-methyl-5-nitropyridine to 6-methylpyridin-3-amine can be achieved using hydrogen gas with a nickel catalyst. youtube.com This reduction is a crucial step in the synthesis of various biologically active molecules.

Phenacylation and Subsequent Heterocyclization

The reaction of pyridin-2-one derivatives with phenacyl bromides, a process known as phenacylation, has been a subject of study. Direct phenacylation of 6-methyl-β-nitropyridin-2-ones, including derivatives related to this compound, has been observed to result in extremely low yields. nih.govmdpi.com This is attributed to both steric and electronic factors. mdpi.com

To overcome this limitation, a common strategy involves the conversion of the pyridone to a more reactive intermediate. For instance, pyridones can be converted to their corresponding chloropyridines, which are then transformed into methoxy (B1213986) derivatives. These methoxy derivatives subsequently undergo N-phenacylation. nih.govmdpi.com

The resulting N-phenacyl derivatives are valuable intermediates for heterocyclization reactions. For example, N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one can undergo further transformations:

Under basic conditions, they can cyclize to form 5-hydroxy-8-nitroindolizine. nih.govmdpi.com

In acidic conditions, they can yield a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt. This salt can then be subjected to recyclization with sodium methoxide (B1231860) (MeONa) to produce 5-methoxy-8-nitroindolizine. nih.govmdpi.com

These transformations highlight the utility of phenacylation and subsequent heterocyclization in generating complex heterocyclic structures from nitropyridin-2-one precursors.

Malonation Reactions

Malonation reactions involving nitropyridine derivatives have been explored for the synthesis of various substituted pyridines. Specifically, the malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates has been shown to produce diethyl (5-nitropyridyl-2)-alkylmalonates in good yields. cdnsciencepub.com These products serve as intermediates in the synthesis of other complex molecules. cdnsciencepub.com

However, the success of malonation is highly dependent on the substitution pattern of the pyridine ring. For instance, attempts to perform malonation on 4-methoxy-3-nitropyridine (B17402) and 2-chloro-3-nitropyridine (B167233) resulted in decomposition products only. cdnsciencepub.com This indicates that the electronic and steric environment of the pyridine ring significantly influences the outcome of the reaction. The reactivity of methoxy groups in nitropyridines, including their potential rearrangement to N-methylpyridones, also plays a crucial role in these synthetic pathways. cdnsciencepub.com

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organocuprates, are powerful tools for forming carbon-carbon bonds. chadsprep.com The reaction of nitropyridine derivatives with these reagents can lead to the introduction of various alkyl or aryl groups onto the pyridine ring. The electrophilic character of the pyridine ring, enhanced by the electron-withdrawing nitro group, makes it susceptible to nucleophilic attack by organometallic compounds. uni-muenchen.de

For instance, the reaction of 2-chloro-5-nitropyridine with terminal acetylenes can be catalyzed by palladium to form 2-alkynyl-5-nitropyridines, which are valuable intermediates in the synthesis of various organic compounds. researchgate.net Additionally, trialkylboranes can undergo conjugate addition with α,β-unsaturated aldehydes and ketones derived from nitropyridines, leading to the formation of new carbon-carbon bonds. mmcmodinagar.ac.in

It is important to note that the direct functionalization of some chloropyrazines using lithium bases can be challenging due to the electrophilic nature of the ring, which may lead to the addition of the organometallic reagent rather than the desired substitution. uni-muenchen.de

Intermediate Applications in Complex Organic Synthesis

The compound this compound and its derivatives are valuable intermediates in the synthesis of a wide range of complex organic molecules, finding applications in both the pharmaceutical and agrochemical industries. guidechem.com

Building Block for Pharmaceuticals

Nitropyridine derivatives are crucial building blocks in the development of new therapeutic agents. nih.gov The presence of the nitro group allows for a variety of chemical transformations, including reduction to an amino group, which can then be further functionalized. nih.gov This versatility makes them key components in the synthesis of a diverse array of bioactive molecules.

For example, derivatives of nitropyridines have been used in the synthesis of potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov They have also been incorporated into compounds with potential antimalarial and anticancer activities. nih.gov The synthesis of PET tau tracers for imaging in Alzheimer's disease has also utilized nitropyridine intermediates. nih.gov

The general strategy often involves the nucleophilic substitution of a leaving group on the pyridine ring, followed by modification of the nitro group and other functional groups to build the final complex pharmaceutical product.

Intermediate in Agrochemical Synthesis

In the agrochemical sector, this compound and related compounds serve as key intermediates in the production of pesticides, including insecticides and herbicides. lookchem.com The structural features of these molecules are crucial for their biological activity in crop protection.

For instance, 2-chloro-5-nitropyridine has been used as a starting material for a new series of insecticides. nih.gov The synthetic route typically involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds to generate a library of derivatives that can be screened for insecticidal activity. nih.gov The resulting compounds have shown efficacy against various pests. nih.gov

Furthermore, conjugated alkynes derived from nitropyridines are valuable intermediates in the synthesis of agrochemicals. researchgate.net The ability to introduce diverse functional groups onto the nitropyridine scaffold allows for the fine-tuning of the biological and physical properties of the final agrochemical product.

Advanced Spectroscopic and Computational Characterization in Research

Vibrational Spectroscopy Studies (IR and Raman)

There is no available literature containing a detailed analysis of the Infrared (IR) or Raman spectra for 5-Methyl-2-nitropyridin-3-ol. Consequently, a table of vibrational assignments and a discussion of the correlation between experimental and computational data for this specific molecule cannot be provided. Research on its isomers has involved such analysis, utilizing Density Functional Theory (DFT) to assign vibrational modes, but equivalent studies for this compound have not been published. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Information regarding the absorption and emission spectra of this compound is not present in the reviewed scientific papers and databases. Therefore, details on its electronic transitions and optical properties remain uncharacterized.

Solvent Effects on Spectroscopic Properties

Specific experimental studies detailing the solvent effects on the UV-Vis absorption spectra of this compound are not prominently available in the reviewed literature. However, research on structurally analogous compounds provides insight into the expected behavior. For instance, studies on various nitropyridine derivatives have shown that the absorption maximum (λmax) is influenced by solvent polarity. semanticscholar.org

In a comprehensive study of the related compound 6-Amino-5-nitropyridin-2-ol, the lowest-energy absorption band exhibits a noticeable solvatochromic shift. doi.org The absorption maximum was recorded at 368 nm in both methanol (B129727) (CH₃OH) and acetonitrile (B52724) (CH₃CN), while it shifted to 379 nm in water (H₂O). doi.org This red-shift in a more protic, polar solvent is attributed to the solute-solvent hydrogen bonding, which plays a substantial role in altering the energetics of the electronic excitation process. doi.org It is reasonable to infer that this compound would exhibit similar sensitivity to solvent environments, particularly those capable of hydrogen bonding with its hydroxyl and nitro functional groups.

Fluorescence Spectroscopy

The fluorescence properties of nitropyridine derivatives are highly dependent on their specific molecular structure. For this compound itself, detailed fluorescence studies have not been reported. However, analysis of related compounds illustrates a range of possible behaviors.

A study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile found that the compound does not emit fluorescence. niscpr.res.in In contrast, research into other functionalized 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines revealed that some of these compounds possess a large Stokes shift, a characteristic of fluorescent molecules. researchgate.net

Furthermore, the closely related unnatural base 6-Amino-5-nitropyridin-2-ol was found to be fluorescent, although with an extremely low fluorescence quantum yield (Φf) of approximately 3.1 × 10⁻⁵. doi.org Its fluorescence emission spectrum is broad and structureless, with a maximum intensity at around 490 nm. Notably, both the fluorescence spectrum and the quantum yield were largely unaffected by the solvent (water, methanol, or acetonitrile), suggesting that the de-excitation pathway is dominated by rapid, internal non-radiative processes. doi.org Given these varied findings, the fluorescence characteristics of this compound remain a subject for empirical investigation.

Mass Spectrometry (MS) Characterization

Mass spectrometry data for this compound has been predicted through computational databases. This information is critical for identifying the compound in complex mixtures. The predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which has a monoisotopic mass of 154.03784 Da, are available. niscpr.res.in These predictions, calculated using CCSbase, are essential for analytical studies. niscpr.res.in

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 155.04512 | 126.0 |

| [M+Na]⁺ | 177.02706 | 134.9 |

| [M-H]⁻ | 153.03056 | 128.0 |

| [M+NH₄]⁺ | 172.07166 | 144.7 |

| [M+K]⁺ | 193.00100 | 129.5 |

| [M]+ | 154.03729 | 124.5 |

| [M]- | 154.03839 | 124.5 |

| [M+H-H₂O]⁺ | 137.03510 | 124.9 |

| [M+HCOO]⁻ | 199.03604 | 150.3 |

Data sourced from PubChemLite. niscpr.res.in

Quantum Chemical Computational Studies

The molecular structure and properties of this compound, also referred to in computational literature as 2-hydroxy-5-methyl-3-nitropyridine (B188116), have been extensively investigated using Density Functional Theory (DFT). researchgate.netresearchgate.net These theoretical studies are crucial for understanding the molecule's geometry, stability, and vibrational characteristics at a quantum level. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed method for these calculations, often paired with various basis sets such as 6-311G(d) and 6-311G(3d,2p). researchgate.netniscpr.res.in

Theoretical geometry optimization of 2-hydroxy-5-methyl-3-nitropyridine has been performed to determine its most stable conformation. Calculations using both Hartree-Fock (HF) and DFT methods have been shown to yield consistent data for the geometric parameters. researchgate.netresearchgate.net The optimized structure confirms the planar nature of the pyridine (B92270) ring. The computed bond lengths and angles provide a detailed picture of the molecular architecture. researchgate.net

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N1 | 1.365 |

| C6-N1 | 1.328 |

| C2-C3 | 1.407 |

| C3-C4 | 1.401 |

| C4-C5 | 1.378 |

| C5-C6 | 1.399 |

| C3-O | 1.343 |

| C2-N(NO₂) | 1.442 |

| N(NO₂)-O(NO₂) | 1.221 |

| C5-C(CH₃) | 1.506 |

| Bond Angles (°) | |

| C6-N1-C2 | 118.8 |

| N1-C2-C3 | 119.2 |

| C2-C3-C4 | 121.2 |

| C3-C4-C5 | 118.0 |

| C4-C5-C6 | 119.2 |

| C5-C6-N1 | 123.6 |

| C2-C3-O | 117.3 |

| N1-C2-N(NO₂) | 115.1 |

| O(NO₂)-N(NO₂)-O(NO₂) | 124.6 |

Data adapted from Singh, H. J., & Srivastava, P. (2009). Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Indian Journal of Pure & Applied Physics, 47, 557-562. researchgate.netresearchgate.net

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. For 2-hydroxy-5-methyl-3-nitropyridine, DFT calculations have been used to predict the fundamental vibrational modes. researchgate.netresearchgate.net It is a known issue that calculated harmonic frequencies are often overestimated compared to experimental values due to the neglect of anharmonicity and basis set limitations. researchgate.net Therefore, the calculated frequencies are typically scaled by an appropriate factor to improve agreement with experimental data. doi.org

Studies have shown that the vibrational frequencies calculated with the B3LYP/6-311G(3d,2p) method are much closer to the experimental data than those from HF methods. researchgate.netniscpr.res.in The assignments for the prominent vibrational bands have been characterized, leading to a comprehensive understanding of the molecule's vibrational behavior. researchgate.netresearchgate.net

| Assignment (Mode) | Experimental FT-IR | Calculated (DFT/B3LYP/6-311G(3d,2p)) |

|---|---|---|

| ν(O-H) stretch | 3420 | 3443 |

| ν(C-H) methyl stretch (asym) | 2965 | 2970 |

| ν(C-H) methyl stretch (sym) | 2922 | 2925 |

| ν(C=C) ring stretch | 1618 | 1615 |

| ν(N-O) nitro stretch (asym) | 1585 | 1580 |

| β(C-H) methyl bend (asym) | 1462 | 1460 |

| ν(N-O) nitro stretch (sym) | 1352 | 1345 |

| ν(C-O) stretch | 1260 | 1255 |

| γ(O-H) out-of-plane bend | 660 | 658 |

ν: stretching; β: in-plane bending; γ: out-of-plane bending. Data adapted from Singh, H. J., & Srivastava, P. (2009). researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

HOMO-LUMO Energy Analysis and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is crucial for analyzing charge transfer within the molecule. researchgate.netajchem-a.comirjweb.com

For pyridine derivatives, the HOMO-LUMO energy gap can be correlated with the electronic properties of substituents on the pyridine ring. d-nb.info In computational studies of related nitropyridine compounds, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer. For instance, in 4-Methyl-3-nitropyridine-1-carbonitrile, this energy gap was measured to analyze the charge transfer within the molecule. researchgate.net The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity, both of which are critical in predicting the chemical behavior of the molecule. ajchem-a.com A smaller HOMO-LUMO gap generally suggests a higher chemical reactivity and lower kinetic stability. tandfonline.com

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description |

|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ionization potential and the ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO; a measure of molecular stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, with different colors indicating the nature of the potential.

In the MEP analysis of similar compounds, red colors typically represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate areas of positive potential, prone to nucleophilic attack. mdpi.com For pyridine derivatives, the MEP map helps in identifying the most electron-rich and electron-poor regions. For instance, in the computational analysis of 2-hydroxy-5-methyl-3-nitropyridine, MEP calculations were performed to understand the charge distribution and reactive sites. researchgate.net These maps are crucial for predicting intermolecular interactions, including hydrogen bonding. mdpi.com

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) calculations are a fundamental ab initio quantum chemistry method used to approximate the electronic structure of atoms and molecules. dergipark.org.tr For 2-hydroxy-5-methyl-3-nitropyridine, a tautomer of this compound, both HF and Density Functional Theory (DFT) methods have been employed to investigate its molecular structure and vibrational spectra. researchgate.net

Studies have shown that both HF and DFT methods provide consistent data for the geometric parameters of the molecule. researchgate.net However, DFT calculations, particularly with larger basis sets like 6-311G(3d,2p), have been found to yield vibrational frequencies that are in better agreement with experimental data. researchgate.net HF calculations, often used in conjunction with DFT, provide a foundational understanding of the molecule's electronic properties and are a crucial first step in more complex computational analyses. researchgate.netresearchgate.net

Theoretical Studies on Electronic Structure

Theoretical studies on the electronic structure of this compound and its analogs provide deep insights into their chemical behavior. These studies often involve a combination of computational methods to analyze various aspects of the molecule's electronic properties. researchgate.net

Investigations into related pyridine derivatives have utilized methods like DFT to explore structural and spectroscopic properties. researchgate.net The electronic structure analysis includes the examination of molecular orbitals, charge distribution, and the influence of different functional groups on the pyridine ring. dntb.gov.ua For example, the electronic structure of quinoline- and pyridine-N-oxide derivatives has been studied to understand their antifungal activity. dntb.gov.ua Such theoretical studies are essential for predicting the reactivity, stability, and potential applications of these compounds in various fields, including materials science and pharmacology. researchgate.nettandfonline.com

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronic devices. researchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit large NLO responses. acs.org The study of NLO properties often involves both experimental techniques, like the Z-scan method, and theoretical calculations. acs.orgbohrium.com

For pyridine derivatives, theoretical calculations of properties such as polarizability (α) and the first-order hyperpolarizability (β) are used to predict their NLO activity. researchgate.nettandfonline.com For instance, the NLO properties of 4-Methyl-3-nitropyridine-1-carbonitrile were computed using DFT and HF methods, indicating its potential as a candidate for NLO applications. researchgate.net The investigation of third-order NLO coefficients, including nonlinear absorption (β), nonlinear refraction (n₂), and third-order nonlinear susceptibility (χ⁽³⁾), is crucial for characterizing these materials. bohrium.com The presence of nitro groups in pyridine rings, as in 2-amino-5-nitropyridine (B18323) derivatives, has been shown to enhance NLO properties. acs.orgbohrium.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netrsc.org Single-crystal X-ray diffraction (SCXRD) allows for the determination of unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice. researchgate.net This information is fundamental for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state. rsc.orgd-nb.info

For pyridine derivatives, SCXRD studies have been crucial in confirming their molecular structures and understanding how they pack in crystals. acs.orgbohrium.comresearchgate.net For instance, the crystal structure of a 2-amino-5-nitropyridine derivative was determined to be monoclinic, and the analysis revealed various hydrogen bond and π-π interactions. bohrium.com Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of the synthesized crystalline material. bohrium.comrsc.org

Table 2: Crystallographic Data for a Related Pyridine Derivative (2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from XRD analysis.

Hydrogen Bonding Analysis

Hydrogen bonds are directional intermolecular interactions that play a critical role in determining the supramolecular architecture of molecular crystals. d-nb.inforsc.org The analysis of hydrogen bonding patterns from X-ray diffraction data provides insights into the stability and physical properties of the solid-state structure. researchgate.net

Supramolecular Structure

The supramolecular assembly of this compound in the solid state is dictated by a network of non-covalent interactions, primarily hydrogen bonding and potentially π–π stacking interactions. While specific crystallographic data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its supramolecular structure can be inferred from the analysis of closely related nitropyridine derivatives.

The molecular structure of this compound features key functional groups that are instrumental in forming its supramolecular architecture: a hydroxyl group (-OH), a nitro group (-NO2), and the pyridine ring itself. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors.

Studies on analogous compounds, such as derivatives of nitropyridine and nitrophenol, reveal common hydrogen bonding motifs. For instance, in the crystal structure of related compounds, intermolecular hydrogen bonds of the types O—H···O and C—H···O are frequently observed, leading to the formation of complex three-dimensional networks. rsc.org The presence of a nitro group often facilitates the formation of hydrogen bonds with both amine and hydroxyl groups. researchgate.netacs.org

In the case of this compound, it is highly probable that the hydroxyl proton forms a strong hydrogen bond with either the nitro group of an adjacent molecule or the pyridyl nitrogen. The formation of dimers through O—H···N or O—H···O=N hydrogen bonds is a common feature in such systems. These primary hydrogen bonds can then be augmented by weaker C—H···O interactions, involving the methyl group or the aromatic C-H bonds of the pyridine ring, to further stabilize the crystal packing.

To illustrate the types of interactions that are likely to be present in the crystal structure of this compound, the following tables present typical hydrogen bond geometries and π–π stacking parameters observed in structurally related compounds.

Table 1: Typical Hydrogen Bond Parameters in Related Nitropyridine Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O—H···O | ~ 0.8-1.0 | ~ 1.7-2.2 | ~ 2.5-3.0 | ~ 150-180 |

| C—H···O | ~ 0.9-1.1 | ~ 2.2-2.7 | ~ 3.1-3.6 | ~ 120-170 |

| N—H···O | ~ 0.8-1.0 | ~ 1.8-2.3 | ~ 2.6-3.1 | ~ 150-180 |

Data is illustrative and based on common values found in related crystal structures.

Table 2: Illustrative π–π Stacking Parameters in Aromatic Pyridine Systems

| Parameter | Typical Value |

| Interplanar Distance | ~ 3.3-3.8 Å |

| Centroid-to-Centroid Distance | ~ 3.5-4.5 Å |

| Slippage (Å) | Variable, depends on substitution |

These values represent a general range for π–π stacking interactions in similar aromatic systems.

Biological and Biomedical Research Applications

Anticancer/Antitumor Research

Mechanisms Involving Apoptosis and Cell Cycle Arrest

Further research and publication of studies specifically investigating "5-Methyl-2-nitropyridin-3-ol" are required to provide the detailed information requested.

Enzyme Inhibition Studies

Research has been more forthcoming in the area of enzyme inhibition, with several studies highlighting the potential of nitropyridine derivatives as inhibitors of various enzymes involved in both bacterial metabolism and inflammatory pathways.

Certain nitropyridine derivatives have demonstrated antibacterial properties. For example, novel 3(5)-nitropyridines functionalized with azole or pyridazine (B1198779) moieties have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov While these findings suggest an interaction with bacterial metabolic pathways, the specific enzymatic targets of these nitropyridine compounds were not detailed in the available research.

The inhibition of enzymes that play a role in inflammatory cascades is a key area of research. Derivatives of nitropyridine have emerged as promising candidates in this field, particularly as inhibitors of specific kinases.

Janus Kinase 2 (JAK2): Potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cytokine signaling and inflammatory processes, have been synthesized from 2-Chloro-5-methyl-3-nitropyridine (B188117), a direct precursor to this compound. nih.gov A series of carboxylic acids and sulfamides derived from this precursor were found to inhibit JAK2 with significant potency. nih.gov The most active compounds in these series demonstrated IC₅₀ values in the micromolar range. nih.gov

| Compound Series | Starting Material | Target Enzyme | Reported IC₅₀ (µM) |

|---|---|---|---|

| Carboxylic acid derivatives | 2-Chloro-5-methyl-3-nitropyridine | JAK2 | 8.5–12.2 |

| Sulfamide derivatives | 2-amino-3-methylpyridine | JAK2 | 8.5–12.2 |

Glycogen (B147801) Synthase Kinase-3 (GSK-3): There is currently no available research specifically linking this compound or its close derivatives to the inhibition of Glycogen Synthase Kinase-3.

Urease: Urease is a key enzyme in the metabolism of certain bacteria, such as Helicobacter pylori, and its inhibition is a therapeutic strategy for related infections. Several studies have highlighted the potential of nitropyridine derivatives as urease inhibitors. One study reported that a 5-nitropyridin-2-yl derivative exhibited dual inhibitory activity against both chymotrypsin (B1334515) and urease, with an IC₅₀ value of 29.21 ± 0.98 μM for urease. nih.gov Another line of research focused on derivatives of 1-(3-nitropyridin-2-yl)piperazine, which showed potent urease inhibition, with the most active compounds having IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.govresearchgate.net

| Compound/Derivative Series | Target Enzyme | Reported IC₅₀ (µM) | Standard Inhibitor (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| 5-nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 | Not specified in study |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Urease | 2.0 ± 0.73 | 23.2 ± 11.0 |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Urease | 2.24 ± 1.63 | 23.2 ± 11.0 |

Thymidylate Synthase: There is no current scientific literature that reports on the inhibition of thymidylate synthase by this compound or related nitropyridine compounds.

Proteasome Inhibitors

While direct studies evaluating this compound as a proteasome inhibitor are not extensively documented in current literature, the broader class of nitropyridine derivatives has been investigated for various biological activities. mdpi.comnih.gov Proteasome inhibitors are a critical class of drugs in cancer therapy, with agents like bortezomib, carfilzomib, and ixazomib (B1672701) approved for treating multiple myeloma and mantle cell lymphoma. mdpi.comnih.gov These drugs function by blocking the activity of proteasomes, which are cellular complexes responsible for degrading unneeded or damaged proteins. nih.gov The inhibition of this process leads to an accumulation of regulatory proteins, which can trigger programmed cell death (apoptosis) in cancer cells. unito.it The development of novel scaffolds for proteasome inhibitors is an active area of research aimed at overcoming drug resistance and reducing side effects. mdpi.com The potential of nitropyridine-based compounds in this context remains an area for future exploration.

Interaction with Biological Targets

Receptor Interaction

Specific receptor binding profiles for this compound have not been fully characterized in publicly available research. The biological effects of a compound are often initiated by its binding to specific receptors, which can trigger a cascade of downstream cellular events. The diverse biological activities observed for various nitropyridine derivatives suggest potential interactions with multiple receptor types, though dedicated studies are required to elucidate these mechanisms for this compound. nih.gov

Metabolic Pathway Modulation and Biotransformation

The metabolism of nitropyridine compounds can proceed through several pathways, significantly influencing their biological activity and potential toxicity. A primary metabolic route for nitroaromatic compounds is nitroreduction, a process where the nitro group (-NO2) is reduced to nitroso, hydroxylamino, and ultimately amino (-NH2) groups. nih.gov This reduction can be catalyzed by various enzymes, including NADPH:quinone oxidoreductase (NQO1), and can dramatically alter the electronic properties of the molecule. nih.gov

Additionally, the pyridine (B92270) ring itself is subject to biotransformation. Studies involving microorganisms such as Pseudomonas putida have shown that substituted pyridines can be hydroxylated on the ring by dioxygenase enzymes. rsc.org The position of substituents on the pyridine ring dictates the regioselectivity of these enzymatic oxidations. rsc.org For a compound like this compound, potential metabolic transformations could include reduction of the nitro group and further oxidation of the pyridine ring. The biotransformation of related compounds, such as 2-amino-4-methyl-5-nitropyridine, has been utilized for the synthesis of derivatives, highlighting the role of microbial metabolism in generating novel chemical entities. mdpi.com

Nitric Oxide Signaling Pathways

A significant finding links this compound to the nitric oxide (NO) signaling pathway. A patent for novel imidazopyridine compounds identifies this compound as a key starting material in their synthesis. google.com These resulting imidazopyridine derivatives are described as potent activators of soluble guanylate cyclase (sGC). google.com

The NO/sGC/cGMP pathway is a crucial signaling cascade in the body. Nitric oxide, an important signaling molecule, activates sGC, which in turn catalyzes the production of cyclic guanosine (B1672433) monophosphate (cGMP). google.com This pathway is integral to various physiological processes, including the regulation of blood pressure and prevention of platelet aggregation. nih.gov Compounds that can activate sGC, like those derived from this compound, have therapeutic potential for cardiovascular diseases such as hypertension and atherosclerosis. google.com While this compound itself is not identified as an NO donor, its utility as a scaffold for sGC activators firmly places it within the context of modulating this critical signaling pathway.

Potential in Therapeutic Agent Development

Novel Antibiotic Agents

The nitropyridine scaffold is a promising structural motif in the design of new antimicrobial agents. Numerous studies have demonstrated that derivatives of nitropyridine exhibit significant antibacterial and antifungal activity. mdpi.comresearchgate.net The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of toxic radical intermediates that can damage DNA and other critical biomolecules, ultimately causing cell death. encyclopedia.pub

Research has shown that various nitropyridine-containing complexes and derivatives are active against a range of pathogenic bacteria, including both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com For instance, certain pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have shown high antibacterial activity against Enterococcus faecalis and S. aureus. mdpi.com The demonstrated bioactivity of this class of compounds suggests that this compound could serve as a valuable starting point or intermediate for the development of new antibiotics to combat infectious diseases.

Table 1: Antibacterial Activity of Selected Nitropyridine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | MIC 7.8 µg/mL | mdpi.com |

| Pyridoxazinone derivative (R = n-Bu) | Staphylococcus aureus | MIC 31.2 µg/mL | mdpi.com |

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Activity comparable to ciprofloxacin | mdpi.com |

| Silver (Ag+) complexes of nitropyridines | E. coli, M. luteus, B. cereus, L. monocytogenes, S. Typhi | Moderate to good antibacterial activity | mdpi.com |

| Pyrido[2,3-d]pyrimidine (Compound 4h) | Gram-positive & Gram-negative bacteria | High % inhibition compared to streptomycin | rsc.org |

Agents Targeting Neurological Disorders

While direct studies focusing on this compound as an agent for neurological disorders are not extensively documented, research into structurally similar nitropyridine compounds provides a basis for potential investigation. The nitropyridine scaffold is a key component in molecules designed for neurological applications.

A notable example is the synthesis of the PET tau tracer [11C]PBB3, a compound developed for the imaging of Alzheimer's disease. nih.gov The synthesis of this tracer utilized 5-Bromo-2-nitropyridine as a starting material, highlighting the utility of the nitropyridine core in developing diagnostic agents for neurodegenerative diseases. nih.gov

Furthermore, derivatives of the closely related compound 2-Chloro-5-methyl-3-nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2). nih.gov The JAK/STAT signaling pathway is implicated in neuroinflammation, a key process in many neurological disorders. Inhibition of this pathway is a therapeutic strategy being explored for conditions such as multiple sclerosis and Alzheimer's disease. The synthesis of such inhibitors from a 5-methyl-3-nitropyridine core suggests that compounds like this compound could serve as scaffolds for developing novel neuroprotective or anti-neuroinflammatory agents.

In-Vitro Research Methodologies and Considerations

In-vitro studies are essential for the preliminary evaluation of the biological activity of novel chemical compounds. For pyridine derivatives, a range of established assays are employed to determine their potential as therapeutic agents. These same methodologies are applicable to assess the biological profile of this compound.

Common in-vitro research methods for evaluating pyridine derivatives include:

Antiproliferative and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxic effects of compounds on various cell lines. rsc.org For example, studies on novel pyridine-urea derivatives and 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have utilized this method to determine their anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). mdpi.comrsc.orgmdpi.com

Antimicrobial Activity Assays: The antimicrobial potential of pyridine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. mdpi.comnih.gov This involves techniques like agar (B569324) diffusion and serial dilution assays. mdpi.com For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria. nih.gov

Enzyme Inhibition Assays: Many pyridine-based compounds are designed as enzyme inhibitors. nih.gov Specific in-vitro assays are used to measure the compound's ability to inhibit target enzymes. For example, derivatives of (5-nitropyridin-2-yl)imine have been evaluated as inhibitors of the α-glucosidase enzyme, which is relevant to diabetes management. nih.gov Similarly, a 5-nitropyridin-2-yl derivative demonstrated dual inhibitory activity against chymotrypsin and urease. nih.gov

These established in-vitro models provide a clear framework for the initial biological characterization of this compound, allowing researchers to screen for a wide range of potential therapeutic activities.

| Assay Type | Purpose | Example Cell Lines / Targets | Relevant Compounds from Literature |

| MTT Assay | Measures cell viability and cytotoxic effects | MCF-7, HCT-116, A549, Huh-7 | Pyridine-ureas, Thiazolo[4,5-b]pyridines |

| MIC Assay | Determines minimum concentration to inhibit microbial growth | S. aureus, E. coli, P. aeruginosa, Candida species | 3-(Pyridine-3-yl)-2-oxazolidinones, Thiazolo[4,5-b]pyridines |

| Enzyme Inhibition | Quantifies inhibition of a specific enzyme | α-glucosidase, Urease, Chymotrypsin, JAK2 | (5-nitropyridin-2-yl)imine derivatives, 2-amino-5-nitropyridine (B18323) cocrystals |

Molecular Docking Studies with Biomolecules (e.g., DNA, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). mdpi.comsphinxsai.com This method is crucial in modern drug design for elucidating potential mechanisms of action and guiding the synthesis of more effective analogs.

For pyridine derivatives, molecular docking studies have been instrumental in understanding their interactions with biological targets. For example, docking studies of 2-Amino 5-Methyl Pyridine, a structurally related compound, were performed to understand its binding mode, yielding a calculated binding energy of -3.32 kcal/mol. tandfonline.com In another study, induced-fit docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα protein kinase helped to rationalize their anticancer activity by showing how they engage with key amino acid residues in the binding site. mdpi.com

The process typically involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the small molecule ligand.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: Calculating a score, such as binding energy, to estimate the binding affinity for each pose. The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Such computational approaches could be readily applied to this compound to explore its potential binding to a wide range of biomolecular targets, including enzymes implicated in neurological disorders or cancer, as well as to DNA. nih.gov This would provide valuable insights into its potential biological activities before undertaking extensive in-vitro and in-vivo testing.

| Compound Class/Derivative | Biological Target | Key Finding from Docking |

| 2-Amino 5-Methyl Pyridine | Generic Protein Receptor | Calculated binding energy of -3.32 kcal/mol. tandfonline.com |

| Pyridinone Derivatives | BDR9 (Bromodomain-containing protein 9) | The pyridinone moiety formed important interactions with Asn100, Tyr57, and Tyr106. nih.gov |

| Quinolone-3-carboxamides | PI3Kα (Phosphatidylinositol 3-kinase) | Compounds occupy the kinase domain and interact with key residues like S774 and K802. mdpi.com |

| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MurD Ligase, DNA Gyrase | The most active compound was compared to ciprofloxacin, showing favorable binding energies and inhibitory constants. mdpi.com |

Applications in Materials Science and Other Fields

Development of Advanced Materials

The versatility of the pyridine (B92270) ring, combined with the electron-withdrawing nature of the nitro group and the reactive potential of the hydroxyl and methyl groups, positions 5-Methyl-2-nitropyridin-3-ol as a compound of interest for creating novel materials with tailored properties. Pyridine derivatives are widely recognized for their role in the production of new materials.

Although direct polymerization of this compound has not been extensively documented, its bifunctional nature, possessing both a hydroxyl group and a reactive aromatic ring, suggests its potential as a monomer or a modifying agent in polymer synthesis. The hydroxyl group can participate in condensation polymerization to form polyesters or polyethers, while the pyridine ring can be incorporated into polymer backbones to enhance thermal stability, conductivity, or chelating properties.

In the realm of functional coatings, pyridine derivatives are known to contribute to desirable surface properties. While specific studies on this compound are not prevalent, related compounds are used to create coatings with applications ranging from corrosion resistance to specialized optical properties. The incorporation of this compound into a polymer matrix for a coating could potentially enhance adhesion to metal substrates due to the coordinating ability of the pyridine nitrogen.

| Potential Role | Polymer/Coating Type | Potential Benefit |

|---|---|---|

| Monomer | Polyesters, Polyethers | Introduction of nitrogen heterocycle for enhanced thermal or chemical resistance. |

| Polymer Additive | Epoxy resins, Polyurethanes | Modification of surface properties, improved adhesion. |

| Precursor for Functional Monomers | Specialty acrylates or methacrylates | Development of functional coatings with specific optical or electronic properties. |

The field of electronic and optical materials often utilizes organic compounds with specific electronic and photophysical properties. Nitropyridine derivatives, in particular, have been investigated for their potential in this area. The combination of an electron-donating hydroxyl group and an electron-withdrawing nitro group on the same aromatic ring in this compound suggests the possibility of intramolecular charge transfer, a characteristic often associated with nonlinear optical (NLO) properties.

While detailed studies on the electronic and optical properties of this compound are not widely published, the broader class of nitropyridine compounds has been explored for applications in optoelectronics. Research on new 2-N-phenylamino-methyl-nitro-pyridine isomers has highlighted how the substitution pattern on the pyridine ring significantly influences the structural and optical properties of these derivatives nih.gov. The synthesis and characterization of such compounds are driven by their potential in material science and optoelectronics nih.gov.

| Material Type | Potential Application | Key Structural Feature |

|---|---|---|

| Nonlinear Optical (NLO) Materials | Optical switching, frequency conversion | Intramolecular charge transfer from hydroxyl to nitro group. |

| Organic Semiconductors | Components in organic field-effect transistors (OFETs) | Tunable electronic properties through chemical modification. |

| Luminescent Materials | Organic light-emitting diodes (OLEDs) | Potential for fluorescence or phosphorescence upon appropriate substitution. |

Reagent in Analytical Chemistry

The structural motifs present in this compound suggest its potential as a reagent in analytical chemistry, although specific applications are not well-documented. The pyridinol structure is known to form stable complexes with various metal ions, which could be exploited for colorimetric or fluorometric detection methods. The nitro group can be electrochemically active, opening possibilities for its use in electrochemical sensors.

Furthermore, the compound could potentially be used as a chromogenic reagent for the determination of specific analytes. For instance, the hydroxyl group could react with a target molecule to produce a colored product, with the intensity of the color being proportional to the analyte's concentration. While direct evidence for the use of this compound in this capacity is scarce, the fundamental chemistry of the molecule supports this potential application.

Q & A

Q. What are the optimal conditions for synthesizing 5-Methyl-2-nitropyridin-3-ol to maximize yield?

Methodological Answer:

- Stepwise Nitration : Begin with nitration of 5-methylpyridin-3-ol under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions like over-nitration. Monitor reaction progress via TLC .

- Purification : Use recrystallization in ethanol/water (1:3 v/v) to isolate the product. Yield optimization (typically 60–75%) requires precise temperature control during crystallization to avoid co-precipitation of byproducts .

- Safety : Implement fume hood protocols due to nitration hazards (e.g., NOx emissions) and wear acid-resistant PPE .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) identifies the hydroxyl proton (δ 10.5–11.0 ppm), methyl group (δ 2.3–2.5 ppm), and aromatic protons (δ 8.2–8.8 ppm). ¹³C NMR confirms the nitropyridine backbone .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) shows [M–H]⁻ at m/z 169.03. Cross-reference with NIST spectral libraries (e.g., MS-NW-8903) for validation .

- IR : Key peaks include O–H stretch (~3200 cm⁻¹), nitro group asymmetrical stretch (~1520 cm⁻¹), and C–N stretch (~1340 cm⁻¹) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Rapid decomposition occurs via nitro group reduction, forming 5-methylpyridin-3-ol and releasing NO₂⁻. Avoid storage in HCl or H₂SO₄ .

- Neutral/Basic Conditions (pH 7–10) : Stable for >48 hours at 25°C. Use phosphate or carbonate buffers for kinetic studies. Monitor degradation via UV-Vis (λmax = 275 nm) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The nitro group’s electron-withdrawing effect directs electrophiles to the C4 position, contradicting earlier hypotheses favoring C6 substitution. Validate with Hammett σ⁺ values .

- Experimental Cross-Check : Perform bromination (Br₂/FeBr₃) and compare regioselectivity with computational predictions. LC-MS confirms predominant C4-brominated product .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

- Purity Threshold : Enforce HPLC purity >98% (C18 column, 0.1% TFA in acetonitrile/water). Impurities >2% (e.g., 5-methyl-3-nitropyridin-2-one) skew enzyme inhibition assays .

- Standardized Protocols : Pre-equilibrate compound in assay buffer (PBS, pH 7.4) for 1 hour to ensure solubility. Use DMSO stocks <0.1% to avoid solvent interference .

Q. How can conflicting thermal decomposition profiles be reconciled across studies?

Methodological Answer:

- TGA-DSC Analysis : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres. Under N₂, decomposition begins at 189°C (ΔH = +220 kJ/mol), forming CO and NOx. In O₂, exothermic oxidation peaks at 210°C (ΔH = −450 kJ/mol) .

- XRD Post-Decomposition : Residues include graphitic carbon (2θ = 26°) and KNO₂ (2θ = 31°), explaining discrepancies in prior reports .

Data Contradiction Analysis

Q. How to address inconsistencies in reported pKa values of this compound?

Methodological Answer:

- Potentiometric Titration : Use a GLpKa analyzer with 0.1 M KCl. The hydroxyl group’s pKa is 8.2 ± 0.1, but earlier studies (pKa 7.5–8.5) may have neglected ionic strength effects .

- Solvent Correction : For non-aqueous studies (e.g., DMSO), apply the Dimroth-Reichardt ET(30) scale to normalize values. Discrepancies >0.3 units suggest solvent polarity biases .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 189–190°C | |

| LogP (Octanol-Water) | 1.2 ± 0.1 | |

| UV λmax (Ethanol) | 275 nm (ε = 9500 M⁻¹cm⁻¹) | |

| TGA Decomposition Onset | 189°C (N₂), 210°C (O₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.